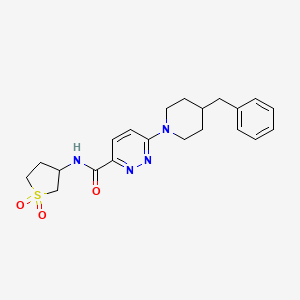![molecular formula C8H8ClN3O2 B2977609 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride CAS No. 2305251-60-7](/img/structure/B2977609.png)
3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its nitrogen-containing fused ring structure, which imparts unique chemical properties and biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available starting materials such as 2-aminopyridine and various ketones. One common synthetic route is the CuI-catalyzed aerobic oxidative synthesis, which allows for the formation of the imidazo[1,2-a]pyridine core. This method is compatible with a broad range of functional groups and can be used to introduce various substituents onto the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes and large-scale reactors to ensure efficient production. The use of catalytic systems, such as flavin and iodine, can facilitate the one-pot, three-step synthesis of the compound from aminopyridines, ketones, and thiols. These methods are designed to optimize yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions: 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
科学研究应用
Chemistry: In organic chemistry, 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential as a bioactive molecule in biological studies. It can interact with various biological targets, such as enzymes and receptors, leading to potential therapeutic applications.
Medicine: Research has indicated that derivatives of this compound may have antituberculosis, anticancer, and anti-inflammatory properties. These properties make it a candidate for the development of new drugs and treatments.
Industry: In the material science industry, this compound can be used to develop new materials with unique properties, such as enhanced stability and reactivity. Its applications extend to the design of sensors, catalysts, and other advanced materials.
作用机制
The mechanism by which 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
Imidazo[1,2-a]pyridine
2-Aminopyridine
3-Thioimidazo[1,2-a]pyridine
Uniqueness: 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride stands out due to its specific amino and carboxylic acid functional groups, which are not present in all similar compounds. These functional groups contribute to its unique reactivity and biological activity, making it a valuable compound in various scientific fields.
属性
IUPAC Name |
3-aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7;/h1-4H,9H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGOQBBPVGHZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2N)C=C1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2977533.png)

![2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2977535.png)
![3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2977538.png)



![4-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2977543.png)
![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-enamide](/img/structure/B2977544.png)
![4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride](/img/structure/B2977547.png)

